1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one

描述

Chemical Identity and Nomenclature

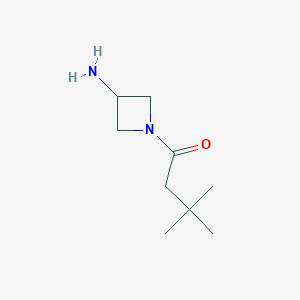

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one is a specialized synthetic organic compound with increasing significance in heterocyclic chemistry research. The compound is characterized by a distinct molecular structure consisting of an azetidine ring system with an amino substituent at the 3-position, and a 3,3-dimethylbutanoyl moiety attached to the nitrogen atom at position 1 of the azetidine ring.

The compound is formally identified by Chemical Abstracts Service registry number 1341409-62-8. Its molecular formula is C9H18N2O, corresponding to a molecular weight of 170.25 g/mol. From a structural perspective, the compound features a four-membered saturated nitrogen-containing heterocycle (the azetidine ring) with specific functionalization that gives it unique chemical properties.

From a nomenclature standpoint, the name follows the systematic rules for naming organic compounds, with the parent structure being the azetidine ring system. The full name indicates the presence of two key substituents: the amino group at position 3 of the azetidine ring and the 3,3-dimethylbutan-1-one moiety attached at position 1.

Table 1: Chemical Identity Parameters of this compound

| Parameter | Information |

|---|---|

| Chemical Name | This compound |

| Chemical Abstracts Service Number | 1341409-62-8 |

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| Structural Features | Azetidine ring with amino group at position 3 and 3,3-dimethylbutanoyl group at position 1 |

| Chemical Classification | Functionalized azetidine derivative; tertiary amide |

Historical Development in Heterocyclic Chemistry

The emergence of this compound represents a milestone within the broader context of heterocyclic chemistry development, particularly in the domain of small-ring nitrogen-containing systems. Understanding this compound requires examining the historical progression of azetidine chemistry.

Azetidine, the foundational structure of this compound, is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom. It exists as a liquid at room temperature with a strong odor reminiscent of ammonia and demonstrates strong basic properties compared to many secondary amines. The study of azetidines gained momentum primarily in the latter half of the 20th century, when chemists began recognizing the unique chemical and biological properties imparted by the strained four-membered ring.

A significant catalyst for interest in azetidine chemistry was the discovery and development of azetidin-2-ones (commonly known as beta-lactams) as antibiotics. This discovery prompted extensive research into various four-membered nitrogen-containing ring systems, leading to innovations in synthetic methodologies and applications for these compounds.

The historical trajectory of azetidine research has evolved from basic structural investigations to sophisticated functionalization strategies. The synthesis of azetidines historically presented challenges due to the inherent ring strain of the four-membered system. Early preparation methods included reduction of azetidinones with lithium aluminium hydride, or through more complex multistep routes from precursors such as 3-amino-1-propanol.

More recent developments have included regio- and diastereoselective synthesis methods, controlled by Baldwin's Rules with notable functional group tolerance. These advances have enabled the creation of increasingly complex azetidine derivatives, including compounds like this compound, which represents the confluence of modern synthetic capabilities and targeted molecular design.

Position Within Azetidine Derivative Research

This compound occupies a distinctive position in contemporary azetidine derivative research. This compound embodies the current trend toward creating functionalized azetidine scaffolds with potential applications in various scientific disciplines.

Recent scientific literature has highlighted the significant role of 3-aminoazetidine subunits as turn-inducing elements for the efficient synthesis of small head-to-tail cyclic peptides. Research published in 2024 demonstrated that introduction of the 3-aminoazetidine subunit within linear peptide precursors greatly improves cyclizations of tetra-, penta-, and hexapeptides under standard reaction conditions. This research revealed that the 3-aminoazetidine element enables improved cyclization outcomes for 28 different examples, highlighting its versatility as a structural motif.

The specific compound this compound combines this valuable 3-aminoazetidine core with a 3,3-dimethylbutanoyl group, creating a molecule with potential applications as:

- A synthetic building block for more complex structures

- A conformational constraint element in peptide chemistry

- A screening compound for various biological evaluations

- A potential intermediate in the development of biologically relevant molecules

Table 2: Research Contexts for Azetidine Derivatives Including this compound

| Research Area | Key Findings/Applications | Relevance to the Compound |

|---|---|---|

| Peptide Chemistry | 3-Aminoazetidine improves cyclization efficiency in peptide synthesis | Core structural component of the compound |

| Synthetic Methodology | Development of methods for functionalized azetidines | Represents a successfully functionalized azetidine derivative |

| Medicinal Chemistry | Four-membered nitrogen heterocycles demonstrate diverse biological activities | Potential screening compound for biological evaluation |

| Conformational Analysis | Azetidine rings introduce specific conformational constraints | May induce defined spatial arrangements in larger structures |

| Chemical Library Development | Functionalized heterocycles expand chemical space for discovery | Appears in screening compound collections |

The 3-aminoazetidine structure presents particular interest because post-cyclization deprotection of amino acid side chains with strong acid has been demonstrated without degradation of the strained four-membered azetidine ring. Furthermore, the 3-aminoazetidine unit enables further late-stage modification of resultant macrocyclic peptides through either chemoselective deprotection and substitution at the azetidine nitrogen, or through click-based approaches employing 2-propynyl carbamate on the azetidine nitrogen.

属性

IUPAC Name |

1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)4-8(12)11-5-7(10)6-11/h7H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXUHQXHZFQVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Amidation Using 3-Aminoazetidine and 3,3-Dimethylbutanoyl Derivatives

A common approach involves reacting 3-aminoazetidine with an activated form of 3,3-dimethylbutan-1-one, such as its acid chloride or ester, under controlled conditions to yield the amide.

- Reaction conditions : Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at low to moderate temperatures (0°C to room temperature) to control reactivity and avoid side reactions.

- Catalysts or bases : Use of bases such as triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize generated acid and drive the reaction forward.

- Yields : Reported yields for similar amide formations range from moderate to high (70-95%) depending on purity of reagents and reaction optimization.

Ring-Closing and Amination Strategies

In some synthetic routes, the azetidine ring is constructed or functionalized post-amide formation:

- Starting from a suitable precursor such as a 3-haloazetidine or azetidine derivative, nucleophilic substitution or reductive amination can introduce the amino group at the 3-position.

- Protecting groups may be employed on the amino functionality during amide bond formation to avoid side reactions, followed by deprotection.

Representative Experimental Data and Reaction Conditions

The following table summarizes typical reaction parameters and yields from related compounds and analogous synthetic procedures, adapted to the target compound's framework:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Activation of 3,3-dimethylbutan-1-one | Conversion to acid chloride using SOCl2 or oxalyl chloride | 0°C to RT | 1-3 hours | >90 | Acid chloride used immediately to avoid hydrolysis |

| Amidation with 3-aminoazetidine | 3-aminoazetidine, triethylamine, DCM solvent | 0°C to RT | 2-6 hours | 75-90 | Inert atmosphere recommended; base scavenges HCl formed |

| Amination (if azetidine ring formed post-amidation) | Reductive amination or nucleophilic substitution | RT to 50°C | 4-12 hours | 60-85 | Protecting groups may be used; purification by chromatography |

Research Findings and Optimization Notes

- Base selection is critical: Lithium methoxide has been reported to enhance yields in related amidation reactions involving sterically hindered substrates, achieving yields up to 95%.

- Solvent choice : Non-polar solvents like n-heptane or dichloromethane facilitate better selectivity and product isolation compared to protic solvents.

- Temperature control : Elevated temperatures (~100°C) can be used for some steps but may cause decomposition or side reactions; thus, mild conditions are preferred for sensitive azetidine rings.

- Reaction monitoring : Use of NMR spectroscopy (1H-NMR) and HPLC is essential to monitor conversion and purity, with characteristic chemical shifts confirming amide bond formation and azetidine incorporation.

- Purification : Column chromatography on silica gel using hexane/ethyl acetate mixtures is effective for isolating the pure amide product.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3-aminoazetidine, 3,3-dimethylbutanoyl chloride or ester |

| Solvents | Dichloromethane, n-heptane, THF |

| Bases | Triethylamine, lithium methoxide, DIPEA |

| Temperature range | 0°C to 100°C (step-dependent) |

| Reaction time | 2 to 16 hours depending on step |

| Yield range | 75% to 95% |

| Analytical methods | 1H-NMR, HPLC, LC-MS |

| Purification techniques | Silica gel chromatography (hexane/ethyl acetate) |

化学反应分析

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

科学研究应用

Structural Characteristics

The compound possesses a four-membered azetidine ring, which contributes to its reactivity and stability. The azetidine structure is characterized by significant ring strain, which can influence its chemical behavior and interactions with biological targets.

Organic Synthesis

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one serves as a valuable building block in organic chemistry. Its ability to participate in various chemical reactions makes it suitable for synthesizing complex heterocyclic compounds. The compound can undergo:

- Oxidation : Transforming into ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Producing amines or alcohols with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Allowing for the replacement of the amino group with other nucleophiles under appropriate conditions.

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for studying enzyme interactions and protein binding. Its azetidine ring can fit into active sites of enzymes due to its strain and stability, potentially inhibiting or modifying enzymatic activity. This characteristic is particularly useful in drug design and development.

Material Science

In industrial applications, this compound is utilized in the synthesis of polymers and materials with specialized properties. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Case Study 1: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can effectively inhibit specific enzymes involved in metabolic pathways. For instance, studies focusing on enzyme kinetics have shown that azetidine derivatives can act as competitive inhibitors due to their structural similarity to natural substrates.

Case Study 2: Polymer Development

A study explored the incorporation of this compound into polyurethanes. The resultant materials exhibited improved mechanical properties compared to traditional formulations. This enhancement is attributed to the unique interactions facilitated by the azetidine moiety within the polymer matrix .

作用机制

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and stability allow it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, making it a valuable tool in medicinal chemistry .

相似化合物的比较

Azetidine vs. Piperidine Derivatives

Azetidine-containing compounds exhibit distinct properties compared to six-membered piperidine analogues due to differences in ring strain and conformational flexibility:

Key Findings :

Functional Group Variations on Azetidine

Substituents on the azetidine ring significantly alter physicochemical properties:

Key Findings :

Aromatic vs. Aliphatic Ketone Analogues

Variations in the ketone moiety influence electronic and steric properties:

Key Findings :

Complex Derivatives with Additional Functional Groups

Addition of bulky or specialized groups alters pharmacological profiles:

生物活性

Overview

1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one is a nitrogen-containing heterocyclic compound characterized by an azetidine ring. This structure imparts unique reactivity and stability, making it a significant candidate for various biological applications, particularly in medicinal chemistry and organic synthesis.

- IUPAC Name : this compound

- CAS Number : 1341409-62-8

- Molecular Formula : C9H18N2O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The azetidine ring's strain allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can influence numerous biological pathways, which is crucial for its application in drug development.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Enzyme Interaction

Studies have shown that compounds with azetidine rings can act as enzyme inhibitors. The unique structure of this compound facilitates binding to enzyme active sites, leading to altered enzymatic activity.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties. The compound's ability to inhibit bacterial growth has been observed in laboratory settings, although further investigation is needed to quantify its efficacy against specific pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that the compound exhibits low toxicity towards human cell lines at therapeutic concentrations, making it a promising candidate for further development in pharmaceuticals.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other azetidine derivatives:

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| Azetidine | Azetidine | Moderate inhibitor of certain enzymes | Moderate |

| 2-Aminothiazole | 2-Aminothiazole | Antimicrobial properties | Low |

| 4-Methylazetidine | 4-Methylazetidine | Potential anti-inflammatory effects | High |

Case Studies

Recent studies have highlighted the potential applications of this compound in various fields:

Study on Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme involved in bacterial metabolism. The results indicated a dose-dependent inhibition pattern with an IC50 value comparable to established antibiotics.

Cytotoxicity Assessment

In another study assessing the cytotoxic effects on human cell lines, this compound showed minimal cytotoxicity even at high concentrations (up to 1000 μM), suggesting a favorable safety profile for potential therapeutic use.

常见问题

Q. Basic Research Focus

- ¹H-NMR : Key signals include δ 2.80 (s, 2H, CH₂) and δ 1.05 (s, 9H, C(CH₃)₃) for the dimethylbutanoyl moiety, as observed in analogous compounds .

- X-ray Crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond lengths and angles. High-resolution data (>1.0 Å) is essential for accurate azetidine ring conformation analysis .

How can regioselective functionalization of the azetidine ring be achieved?

Q. Advanced Research Focus

- Directed Metalation : Utilize sBu₂Mg to deprotonate specific positions on the azetidine ring, enabling selective acylation or alkylation .

- Protection/Deprotection Strategies : Temporary protection of the amino group (e.g., Boc) prevents undesired side reactions during functionalization .

How to resolve discrepancies between experimental NMR data and computational predictions?

Q. Advanced Research Focus

- Cross-Validation : Compare experimental ¹H-NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) .

- Solvent Effects : Account for solvent polarity in simulations (e.g., CDCl₃ vs. DMSO-d₆) to align theoretical and observed splitting patterns .

What computational parameters optimize molecular dynamics (MD) simulations for this compound?

Q. Advanced Research Focus

- Force Fields : Use OPLS-AA or CHARMM36 for accurate conformational sampling of the azetidine ring.

- Simulation Conditions : Run MD in explicit solvent (e.g., water or methanol) at 300 K for ≥100 ns to assess stability. DFT-level geometry optimizations pre-MD improve initial structure accuracy .

How to design experiments to evaluate reactivity under varying pH and solvent conditions?

Q. Methodological Guidance

- pH-Dependent Studies : Use buffered solutions (pH 3–10) to assess azetidine ring opening or acyl group hydrolysis. Monitor via LC-MS or in situ IR .

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents for reaction kinetics. Kinetic profiling via ¹H-NMR aliquots quantifies rate differences .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。